molecular formula C9H8BrNO3 B5850036 1-(4-Bromo-2-nitrophenyl)propan-1-one

1-(4-Bromo-2-nitrophenyl)propan-1-one

Cat. No.: B5850036
M. Wt: 258.07 g/mol
InChI Key: PEETXSWHSBVLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-nitrophenyl)propan-1-one is a halogenated aryl ketone with the molecular formula C₉H₈BrNO₃. Its structure consists of a propan-1-one group attached to a phenyl ring substituted with bromine (para position) and a nitro group (ortho position).

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEETXSWHSBVLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-nitroacetophenone followed by a Friedel-Crafts acylation reaction. The reaction typically uses bromine as the brominating agent and aluminum chloride as the catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .

Industrial Production Methods: Industrial production of 1-(4-Bromo-2-nitrophenyl)propan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

  • 1-(4-Bromophenyl)propan-1-one : Lacks the nitro group, leading to higher electron density on the ring. This enhances reactivity in coupling reactions (e.g., with N-hydroxyphthalimide, yielding 60% product).
  • 1-(3-Bromophenyl)propan-1-one : Bromine at the meta position alters steric hindrance and electronic effects, reducing yields in similar reactions (63% vs. 60% for the para-bromo analog).
  • 2-Bromo-1-(4-chlorophenyl)propan-1-one: Features bromine on the propanone chain and chlorine on the phenyl ring. This compound is a pharmaceutical intermediate (e.g., for Levosimendan) and exhibits a purity ≥98%.

Key Structural Differences

Compound Substituents Molecular Weight (g/mol) Notable Properties
1-(4-Bromo-2-nitrophenyl)propan-1-one Br (para), NO₂ (ortho) 258.07 Electron-deficient ring due to NO₂
1-(4-Bromophenyl)propan-1-one Br (para) 213.07 Higher reactivity in couplings
2-Bromo-1-(4-chlorophenyl)propan-1-one Br (propanone), Cl (para) 247.51 Pharmaceutical intermediate

Reactivity in Coupling Reactions

Halogenated propan-1-ones are widely used in C–O and C–N coupling reactions. The nitro group in 1-(4-Bromo-2-nitrophenyl)propan-1-one likely reduces reactivity compared to non-nitro analogs due to its electron-withdrawing nature. For example:

  • 1-(4-Bromophenyl)propan-1-one reacts with NHPI to yield 60% product.
  • 1-(3-Chlorophenyl)propan-1-one achieves 64% yield under similar conditions.
  • 1-(3-Bromophenyl)propan-1-one yields 63%, suggesting meta-substitution slightly hinders reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.